3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile
Description
Properties
IUPAC Name |
3-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-6-7-16(13-4-5-13)10-12-3-1-2-11(8-12)9-15/h1-3,8,13H,4-7,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIUGTBFZKUHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via 3-(Bromomethyl)benzonitrile
Route Overview :
-
Synthesis of N-Cyclopropyl-N-(2-aminoethyl)amine :
-
Alkylation of 3-(Bromomethyl)benzonitrile :
-
The secondary amine undergoes nucleophilic substitution with 3-(bromomethyl)benzonitrile in anhydrous THF at 60°C, yielding the target compound.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Catalyst | None (base-mediated) |
| Yield (Theoretical) | 65–75% |
Challenges :
Reductive Amination Strategy
Route Overview :
-
Preparation of 3-(Aminomethyl)benzonitrile :
-
3-Cyanobenzaldehyde is condensed with cyclopropylamine and 2-aminoethanol via a Mannich-type reaction.
-
Subsequent reduction with NaBH4 or catalytic hydrogenation forms the secondary amine.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol |
| pH | Buffered (pH 5–6) |
| Yield (Theoretical) | 50–60% |
Optimization Insights :
Coupling Reactions Using Metal Catalysts
Route Overview :
-
Buchwald–Hartwig Amination :
-
Palladium-catalyzed coupling of 3-(bromomethyl)benzonitrile with N-cyclopropyl-N-(2-aminoethyl)amine.
-
Ligands such as Xantphos enhance catalytic activity for sterically hindered amines.
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield (Theoretical) | 70–80% |
Advantages :
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors for the alkylation step reduces reaction time from hours to minutes, enhancing throughput. Microreactors mitigate exothermic risks during large-scale bromomethylation.
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, including as an inhibitor or activator of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional attributes of 3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile with four related compounds:
Hydrogen-Bonding vs. Hydrophobic Interactions
- The 2-aminoethyl group in the target compound facilitates hydrogen bonding, similar to 5FB’s interaction with ARG 372 . In contrast, BYV relies on pyridine and methylamino groups for hydrophobic interactions with targets .
- The fluorophenyl substituent in the Sichuan Taienkang compound enhances binding affinity through halogen bonding, a feature absent in the hydroxyethyl analogue .
Impact of Substituents on Solubility and Stability
- The hydroxyethyl variant (C₁₃H₁₆N₂O) exhibits improved aqueous solubility compared to the aminoethyl parent compound due to its polar hydroxyl group .
- Cyclopropyl groups in all analogues contribute to metabolic stability by resisting oxidative degradation, a critical feature for drug candidates .
Therapeutic Potential
- 5FB is validated as a ligand for estrogen-related receptors, suggesting applications in hormone-related diseases .
- The fluorinated derivative from Sichuan Taienkang shows promise in targeted therapies, likely due to fluorine’s ability to modulate pharmacokinetics .
Physicochemical Properties
- Boiling Points: The hydroxyethyl analogue has a notably high boiling point (379.7°C) compared to the target compound, likely due to stronger intermolecular hydrogen bonding .
- Polarity : Introduction of fluorine (in the Sichuan Taienkang compound) or hydroxy groups increases polarity, impacting membrane permeability and bioavailability.
Biological Activity
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is a compound that has garnered attention in biochemical research due to its potential interactions with neurotransmitter systems, particularly in neuropharmacology. This article presents a detailed exploration of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{16}N_{3}, with a molecular weight of approximately 215.29 g/mol. The compound features a benzonitrile moiety linked to a cyclopropyl group via an aminoethyl chain, which contributes to its unique pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential therapeutic applications. However, specific biological assays are required to elucidate its pharmacodynamics and pharmacokinetics fully .
- Neurotransmitter Interaction : The amine functionalities in the compound suggest it may interact with neurotransmitter receptors, potentially modulating their activity.
- Receptor-Ligand Studies : Initial studies show promise in understanding how the compound behaves in biological systems, which is crucial for assessing its therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps may include:
- Formation of the Cyclopropylamine : Using appropriate reagents to create the cyclopropyl structure.
- Linkage with Aminoethyl Group : Employing coupling reactions to attach the aminoethyl moiety.
- Benzonitrile Formation : Finalizing the structure by incorporating the benzonitrile group through nitration or other suitable methods.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | C_{13}H_{17}N_{3}O | 216.28 | Hydroxy substituent enhances solubility |
| 3-[Cyclopropyl(ethyl)amino]benzonitrile | C_{12}H_{15}N_{2} | 186.25 | Lacks aminoethyl linker, smaller size |
| 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile | C_{13}H_{17}N_{3}O | 216.28 | Hydroxy group impacts biological activity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to its analogs .
Pharmacological Applications
Research indicates that this compound has several potential applications:
- Neuropharmacology : Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in treating neurological disorders.
- Cancer Research : Similar compounds have shown activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the cyclopropylaminoethyl group in benzonitrile derivatives, and how do reaction conditions influence yield?
- The synthesis of this compound likely involves nucleophilic substitution or reductive amination. For example, cyclopropylamine derivatives can react with bromomethylbenzonitrile intermediates under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (40–80°C) and solvent polarity significantly affect yield, as polar aprotic solvents enhance nucleophilicity .
- Key Steps :
Preparation of bromomethylbenzonitrile via bromination.
Coupling with 2-aminoethylcyclopropylamine under reflux.
Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., benzonitrile aromatic protons at δ 7.4–7.8 ppm, cyclopropyl protons at δ 1.2–1.5 ppm).
- HPLC-MS : Validates molecular weight (C₁₃H₁₆N₄; theoretical MW: 228.29 g/mol) and purity (>95%).
- FT-IR : Nitrile stretch at ~2220 cm⁻¹ and amine N-H stretches at ~3350 cm⁻¹ .
Q. What known biological targets or pathways are associated with benzonitrile derivatives containing cyclopropyl and aminoethyl groups?
- Analogous compounds (e.g., fluorophenyl-cyclopropylmethyl derivatives) show affinity for serotonin or dopamine receptors due to their amine and aromatic motifs.
- Mechanistic Insight : The cyclopropyl group enhances metabolic stability, while the aminoethyl chain facilitates hydrogen bonding with active sites .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes in the synthesis of chiral benzonitrile derivatives?
- Asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries (e.g., Evans oxazolidinones) can control stereochemistry. For example, the (R)-enantiomer in related compounds showed 10× higher receptor binding affinity than (S)-forms .
- Method : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and validate enantiomeric excess (ee) ≥98% .
Q. What strategies address discrepancies in biological activity data across studies involving similar benzonitrile derivatives?
- Case Study : Contradictory IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (SPR vs. fluorescence polarization) .
Q. How do computational methods predict the interaction of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : The aminoethyl group forms salt bridges with Asp113 in the 5-HT₆ receptor, while the benzonitrile moiety engages in π-π stacking with Phe196.
- MD Simulations (GROMACS) : Cyclopropyl rigidity reduces conformational entropy, improving binding ΔG by ~2 kcal/mol .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they mitigated?
- Scale-Up Issues : Exothermic amination steps require controlled addition (syringe pumps) to avoid side reactions.
- Solution : Switch from batch to flow chemistry for improved heat transfer and reproducibility. Yields increase from 65% (batch) to 85% (flow) .
Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?
- Comparative Data :
| Substituent | logP | Solubility (mg/mL) |
|---|---|---|
| -H | 1.2 | 0.5 |
| -Cl | 1.8 | 0.2 |
| -CF₃ | 2.4 | 0.1 |
- Trend : Hydrophobic groups (e.g., CF₃) reduce solubility but improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
